molecular formula C13H13N3OS B2972731 (2E)-3-(dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one CAS No. 1823194-88-2

(2E)-3-(dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one

Cat. No. B2972731
CAS RN: 1823194-88-2
M. Wt: 259.33
InChI Key: JXEBGCXQSYPOJX-FNORWQNLSA-N
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Description

(2E)-3-(dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one, commonly known as DMPT, is an organic compound that has been studied for its potential applications in scientific research. DMPT is a heterocyclic compound, containing a five-membered ring of atoms consisting of a nitrogen, a sulfur, two carbons and a pyridine. It is a derivative of thiophene, a naturally occurring heterocyclic aromatic compound. DMPT has been studied for its potential applications in drug discovery, organic synthesis, and materials science.

Scientific Research Applications

Heterocyclic Compound Synthesis and Properties

A review by Boča et al. (2011) provides an in-depth analysis of the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), summarizing the preparation methods, spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activities. This review indicates potential areas of interest for further investigation, including unknown analogues that could have significant scientific applications (Boča, Jameson, & Linert, 2011).

Optical Sensors and Biological Applications

Jindal and Kaur (2021) discuss the significant role of pyrimidine derivatives, which are relevant due to their structural similarity to the queried compound, in the synthesis of optical sensors and their broad biological and medicinal applications. These compounds' ability to form coordination and hydrogen bonds makes them excellent candidates for sensing probes, showcasing their versatility in scientific research (Jindal & Kaur, 2021).

Optoelectronic Material Development

Lipunova et al. (2018) review the application of quinazoline and pyrimidine derivatives in optoelectronics, highlighting their incorporation into π-extended conjugated systems for creating novel materials. Such derivatives are essential for the development of organic light-emitting diodes (OLEDs), photoluminescent materials, and photosensitizers for solar cells, demonstrating the compound's potential in advancing optoelectronic technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Therapeutic Research Insights

Pluta et al. (2011) elaborate on the medicinal chemistry investigations of phenothiazine derivatives, presenting over 50 structures with various biological activities, such as antibacterial, anticancer, and antiviral properties. This review underscores the pharmacophoric significance of the tricyclic ring system and its modifications, including those similar to the queried compound, in developing new compounds with desired biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-16(2)7-5-11(17)12-9-15-13(18-12)10-4-3-6-14-8-10/h3-9H,1-2H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEBGCXQSYPOJX-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CN=C(S1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CN=C(S1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one

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